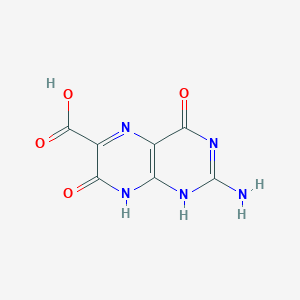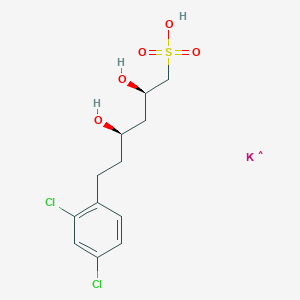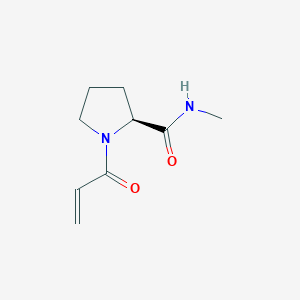
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide, also known as AMPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrrolidine derivative that has a unique structure and properties, making it a valuable tool for researchers looking to explore new avenues in their respective fields.
Mécanisme D'action
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide works by reacting with various chemical groups in the target molecule, resulting in the formation of covalent bonds. This process can lead to changes in the structure and properties of the target molecule, which can be useful for studying its biological or chemical properties.
Effets Biochimiques Et Physiologiques
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from polymer synthesis to drug discovery. Its unique structure and properties also make it a valuable tool for researchers looking to explore new avenues in their respective fields.
However, there are also some limitations to using (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research involving (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide. One potential direction is to explore its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs, particularly in the field of cancer research.
Another potential direction is to explore its potential as a building block for the synthesis of new materials. Its ability to form covalent bonds with other molecules makes it a valuable tool for the synthesis of various polymers and other materials.
Conclusion:
In conclusion, (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide is a unique and versatile chemical compound that has a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to new discoveries and breakthroughs in various scientific fields.
Méthodes De Synthèse
The synthesis of (S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxamide with acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide has a wide range of potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry, where it is used as a monomer for the synthesis of various polymers. It can also be used as a building block for the synthesis of other compounds, such as peptides and amino acids.
Propriétés
Numéro CAS |
155540-08-2 |
|---|---|
Nom du produit |
(S)-1-Acryloyl-N-methylpyrrolidine-2-carboxamide |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(2S)-N-methyl-1-prop-2-enoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)11-6-4-5-7(11)9(13)10-2/h3,7H,1,4-6H2,2H3,(H,10,13)/t7-/m0/s1 |
Clé InChI |
AYYAKZYJNFANCQ-ZETCQYMHSA-N |
SMILES isomérique |
CNC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CNC(=O)C1CCCN1C(=O)C=C |
SMILES canonique |
CNC(=O)C1CCCN1C(=O)C=C |
Synonymes |
2-Pyrrolidinecarboxamide,N-methyl-1-(1-oxo-2-propenyl)-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
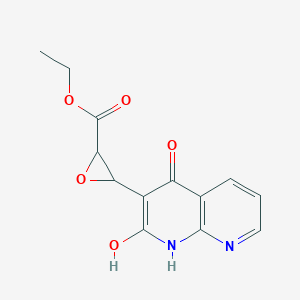
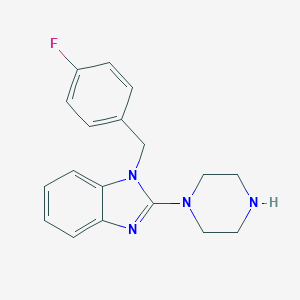
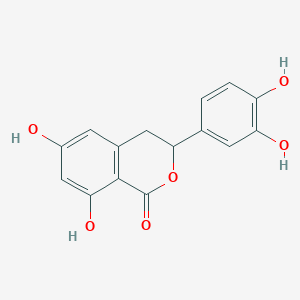
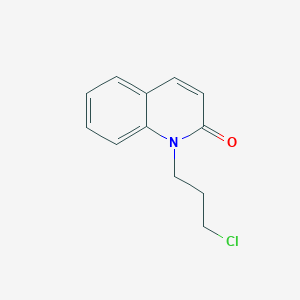
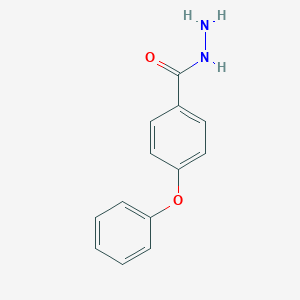
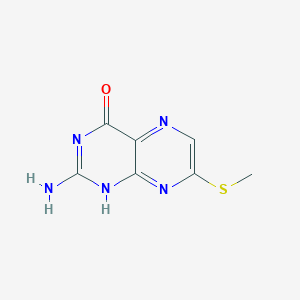
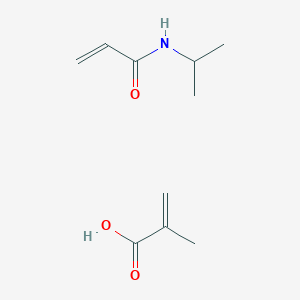
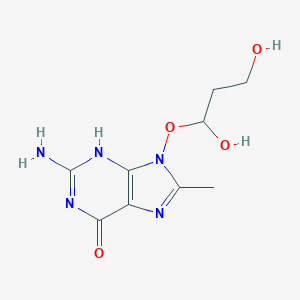
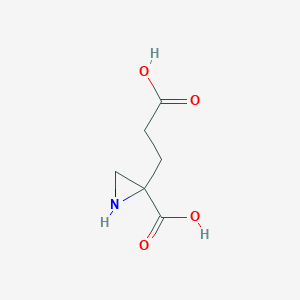
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)
![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
